Thiooctyl-maltoside
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Overview
Description
Thiooctyl-maltoside is a nonionic detergent widely used in biochemical and biophysical research. It is particularly valued for its ability to solubilize membrane proteins while maintaining their functional and structural integrity. This compound is a derivative of maltoside, where the hydrophobic tail is modified with a thioether linkage, enhancing its stability and effectiveness in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiooctyl-maltoside typically involves the reaction of octyl thiol with maltose under specific conditions. The process begins with the protection of the hydroxyl groups of maltose, followed by the introduction of the thioether linkage through nucleophilic substitution. The final step involves deprotection to yield this compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Thiooctyl-maltoside undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides and sulfones under specific conditions.
Reduction: The compound can be reduced back to its thiol form using reducing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like alkyl halides and thiols are employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioethers.
Scientific Research Applications
Thiooctyl-maltoside is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a surfactant in the synthesis and stabilization of nanoparticles.
Biology: Essential for solubilizing and stabilizing membrane proteins for structural and functional studies.
Medicine: Employed in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of detergents and cleaning agents due to its effective solubilizing properties.
Mechanism of Action
Thiooctyl-maltoside exerts its effects primarily through its ability to interact with hydrophobic regions of proteins and other biomolecules. The thioether linkage provides enhanced stability, allowing the compound to maintain the solubility and functionality of membrane proteins. This interaction is crucial for studying the structure and function of these proteins in their native state.
Comparison with Similar Compounds
Decyl β-D-maltopyranoside: Another nonionic detergent with a similar structure but a different hydrophobic tail.
Dodecyl maltoside: A widely used detergent with a longer hydrophobic tail, providing different solubilizing properties.
Uniqueness: Thiooctyl-maltoside stands out due to its thioether linkage, which offers enhanced stability and effectiveness in solubilizing membrane proteins. This unique feature makes it particularly valuable in applications where maintaining protein integrity is crucial.
Properties
IUPAC Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-octylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O10S/c1-2-3-4-5-6-7-8-31-20-17(27)15(25)18(12(10-22)29-20)30-19-16(26)14(24)13(23)11(9-21)28-19/h11-27H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBBNAKIOKQRJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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